molecular formula C17H17F3N4O B2521449 N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034604-60-7

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2521449
CAS No.: 2034604-60-7
M. Wt: 350.345
InChI Key: PJBZRUXVHSVAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a heterocyclic carboxamide featuring a fused pyrazolo-pyrazine core substituted with a trifluoromethylphenyl group. This article compares its structural and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBZRUXVHSVAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide (CAS Number: 2034604-60-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

  • Molecular Formula : C17_{17}H17_{17}F3_{3}N4_{4}O
  • Molecular Weight : 350.34 g/mol
  • Structure : The compound features a cyclopenta-pyrazole core with a trifluoromethyl phenyl substituent, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research. The following sections summarize key findings regarding its anticancer properties and other relevant activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies :
    • In vitro assays demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines including HeLa and MCF7. For example, one study reported an IC50_{50} value of 2.59 µM against HeLa cells for a related compound .
  • Mechanism of Action :
    • The mechanism appears to involve cell cycle arrest and induction of apoptosis. Specifically, compounds in this class have been shown to arrest the cell cycle at the S phase in HeLa cells and induce both early and late apoptosis .

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been evaluated for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against bacterial strains. The presence of the trifluoromethyl group has been associated with enhanced activity due to increased lipophilicity and electronic effects .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

StudyFindings
Compound exhibited IC50_{50} values as low as 2.59 µM against HeLa cells; induced apoptosis and cell cycle arrest.
Evaluated cytotoxicity against multiple cancer cell lines; identified structure-activity relationships indicating that specific substituents enhance activity.
Investigated antimicrobial properties; found that trifluoromethyl substitutions improve efficacy against certain pathogens.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H16F3N3O
  • Molecular Weight : 363.4 g/mol
  • Chemical Structure : The compound features a cyclopentapyrazole core with a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity.

Physical Properties

  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Neurokinin-3 Receptor Antagonism

The compound has been investigated for its role as a selective antagonist of the neurokinin-3 receptor (NK-3). NK-3 antagonists are promising candidates for treating various neuropsychiatric disorders, including depression and anxiety. The unique structure of this compound may provide enhanced selectivity and efficacy compared to existing NK-3 antagonists .

Anti-inflammatory Properties

Compounds containing pyrazole rings have been reported to possess anti-inflammatory effects. The incorporation of the trifluoromethyl group may further augment these properties by improving metabolic stability and bioavailability .

Polymer Chemistry

The trifluoromethyl group is known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. Research on similar compounds suggests potential applications in developing advanced materials for coatings and membranes .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functionalized materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor the material's characteristics for applications in sensors or electronic devices .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing related pyrazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationship .

Case Study 2: Neurokinin Receptor Studies

Research on neurokinin receptor antagonists highlighted the importance of structural modifications in enhancing receptor selectivity and binding affinity. The incorporation of a trifluoromethyl group was found to significantly increase the potency of certain derivatives against the NK-3 receptor .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core Structure : Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine fused ring system.
  • Substituents : A 3-(trifluoromethyl)phenyl carboxamide group.
Analogous Compounds

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Core Structure: Tetrahydroimidazo[1,2-a]pyridine. Substituents: Nitrophenyl, cyano, and ester groups. Comparison: Shares a tetrahydro-heterocyclic core but lacks the pyrazolo-pyrazine system. The trifluoromethyl group in the target compound may enhance lipophilicity compared to the nitro group in 1l .

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-yl}Carbonyl)Cyclopentyl]Tetrahydro-2H-Pyran-4-Amine

  • Core Structure : Cyclopentyl-piperazine hybrid.
  • Substituents : Trifluoromethylphenyl and pyran-4-amine groups.
  • Comparison : Both compounds incorporate trifluoromethylphenyl groups, but the cyclopentane-piperazine scaffold differs significantly from the pyrazolo-pyrazine core .

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d) Core Structure: Similar to 1l but with a benzyl substituent. Comparison: The absence of a carboxamide group in 2d contrasts with the target compound’s amide functionality .

Physicochemical Properties

While data for the target compound are unavailable, analogs provide insights:

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Diethyl 1l 243–245 51 Not reported Nitrophenyl, cyano, esters
Compound 2d 215–217 55 Not reported Benzyl, nitrophenyl, esters
Piperazine Derivatives Not reported Not reported 468.2 (C₂₅H₃₆F₃N₃O₂) Trifluoromethylphenyl, pyran

The trifluoromethyl group in the target compound is expected to enhance metabolic stability and lipophilicity compared to nitro or ester-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.